
Gold-193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-193, is a radioactive isotope of gold with the symbol 193 Au. It has an atomic number of 79 and a mass number of 193, consisting of 79 protons and 114 neutrons. This isotope is notable for its relatively short half-life of approximately 17.65 hours . This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold-193 is typically produced through neutron capture reactions. One common method involves irradiating a target of mercury-193 (193 Hg) with neutrons. The reaction can be represented as follows: [ ^{193}Hg + n \rightarrow ^{193}Au + \gamma ] This process requires a neutron source, such as a nuclear reactor, and precise control of reaction conditions to ensure the desired isotope is produced .
Industrial Production Methods
Industrial production of this compound involves the use of high-flux nuclear reactors where mercury-193 targets are bombarded with neutrons. The irradiated targets are then processed to separate and purify the this compound isotope. This method ensures a high yield of the desired isotope, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Gold-193 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold oxides.
Reduction: It can be reduced back to its metallic form.
Substitution: This compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens are common oxidizing agents used in reactions involving this compound.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can be used to reduce this compound compounds.
Solvents: Aqueous and organic solvents are used depending on the specific reaction conditions.
Major Products Formed
The major products formed from reactions involving this compound include gold oxides, gold halides, and various gold complexes. These products are often used in further scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Gold-193 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the movement of gold within biological systems.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism by which gold-193 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form platinum-193 (193 Pt), releasing gamma radiation in the process. This radiation can be harnessed for various applications, such as imaging and therapy in medicine . The molecular targets and pathways involved depend on the specific application and the form in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gold-197: The only stable isotope of gold, widely used in jewelry and electronics.
Gold-198: A radioactive isotope with a half-life of 2.7 days, used in medical applications such as brachytherapy.
Gold-195: Another radioactive isotope with a longer half-life of 186 days, used in scientific research.
Uniqueness of Gold-193
This compound is unique due to its relatively short half-life and specific decay properties, making it suitable for applications requiring rapid decay and high-energy gamma radiation.
Eigenschaften
CAS-Nummer |
13982-20-2 |
|---|---|
Molekularformel |
Au |
Molekulargewicht |
192.96414 g/mol |
IUPAC-Name |
gold-193 |
InChI |
InChI=1S/Au/i1-4 |
InChI-Schlüssel |
PCHJSUWPFVWCPO-AHCXROLUSA-N |
SMILES |
[Au] |
Isomerische SMILES |
[193Au] |
Kanonische SMILES |
[Au] |
Synonyme |
193Au radioisotope Au-193 radioisotope Gold-193 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


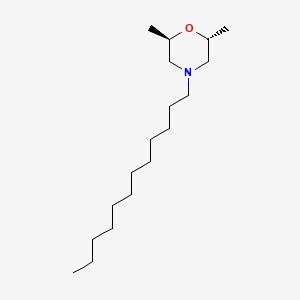


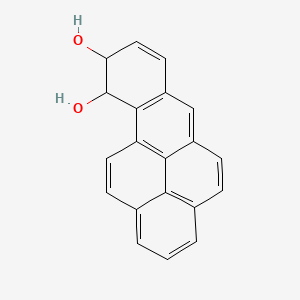
![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)

![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
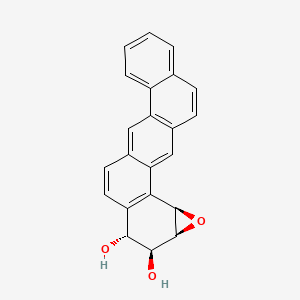
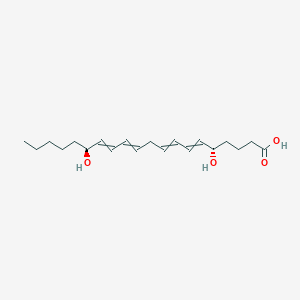
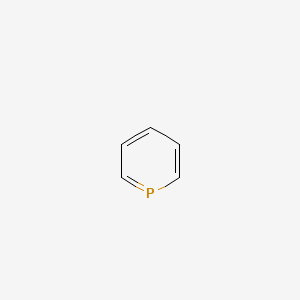


![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)
